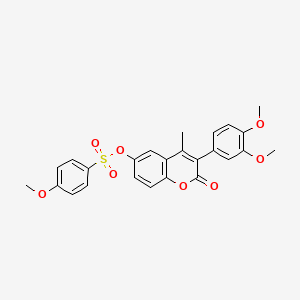

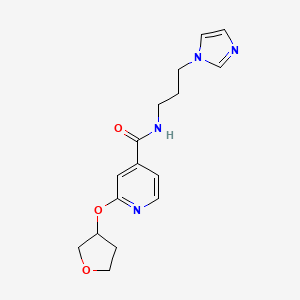

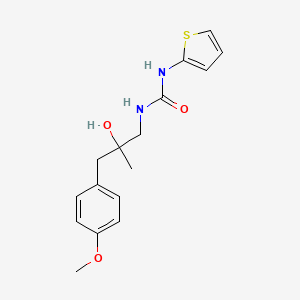

![molecular formula C20H17N5O3S2 B2718508 N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 476275-27-1](/img/structure/B2718508.png)

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, also known as BZS, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in cancer treatment. BZS belongs to the class of benzothiazole sulfonamide derivatives, which have been found to exhibit promising antitumor activity.

科学的研究の応用

Halocyclization and Iodosulfonylation

The compound is used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions. This provides an effective synthetic strategy to pyrimidobenzothiazoles via a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides .

Synthesis of Spiropyrans and Spirooxazines

The compound is used in the synthesis of novel photochromic 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans] possessing luminescence properties in both the cyclic and merocyanine forms .

Biological Evaluations

The compound is used in biological evaluations where molecular docking studies revealed that the pocket occupation and structure hydrophobicity may be important for activity .

Antimicrobial Evaluation

The compound is used in the synthesis and antimicrobial evaluation of a new series of N-1,3-Benzothiazol-2-ylbenzamides .

Carboxamide Carbonyl-Ruthenium Complexes

The compound is used in the synthesis of carboxamide carbonyl-ruthenium (ii) complexes. These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

Difluoroboron Complexes

The compound is used in the synthesis of difluoroboron complexes of aromatic imidazole-functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ). These complexes showed a significant blue-shifted and enhanced emission due to the restricted conformation change .

Positional Isomerism

The compound is used in the study of positional isomerism. The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

The compound is used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles. A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing these compounds was developed .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S2/c21-11-3-13-25(14-4-12-22)30(27,28)16-9-7-15(8-10-16)19(26)24-20-23-17-5-1-2-6-18(17)29-20/h1-2,5-10H,3-4,13-14H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXRAWOHPDLZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)